

"5-Methoxybenzo[d]thiazol-2(3H)-one" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxybenzo[d]thiazol-2(3H)-one

Cat. No.: B091915

[Get Quote](#)

In-Depth Technical Guide: 5-Methoxybenzo[d]thiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methoxybenzo[d]thiazol-2(3H)-one**, a heterocyclic compound with significant potential in pharmaceutical and medicinal chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.

Core Compound Data

A summary of the key quantitative data for **5-Methoxybenzo[d]thiazol-2(3H)-one** is presented below.

Parameter	Value	Reference
Molecular Formula	C ₈ H ₇ NO ₂ S	[1] [2]
Molecular Weight	181.21 g/mol	[1] [2]
CAS Number	15193-51-8	[1]

Synthetic Protocols

The synthesis of **5-Methoxybenzo[d]thiazol-2(3H)-one** can be achieved through a multi-step process starting from commercially available precursors. The following protocols are based on established methods for the synthesis of similar benzothiazole derivatives.[\[3\]](#)[\[4\]](#)

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

This initial step involves the reduction of a nitro group to an amine.

Materials:

- 4-methoxy-2-nitroaniline
- Stannous chloride (SnCl_2)
- Concentrated hydrochloric acid (HCl)
- Ethanol
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl_2) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.
- Heat the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO_3) until the pH is approximately 8-9.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.[3]

Step 2: Cyclization to form 5-Methoxybenzo[d]thiazol-2(3H)-one

This step involves the formation of the thiazole ring.

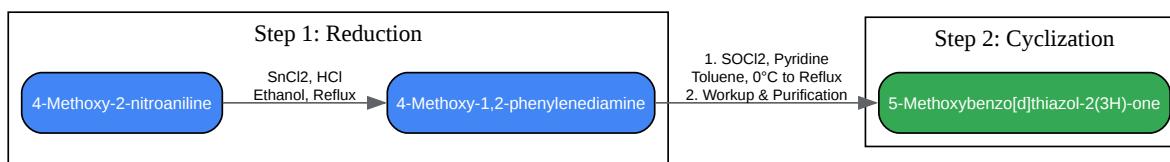
Materials:

- 4-methoxy-1,2-phenylenediamine
- Thionyl chloride (SOCl_2)
- Anhydrous toluene
- Anhydrous pyridine
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Charge the flask with 4-methoxy-1,2-phenylenediamine (1.0 equivalent) and anhydrous toluene. Stir the mixture to form a solution or suspension.

- Add anhydrous pyridine (2.5 equivalents) to the mixture.
- Cool the flask in an ice bath to 0 °C.
- Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous toluene dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).
- Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).[4]
- Cool the mixture to room temperature and slowly quench by pouring it over crushed ice and a saturated solution of sodium bicarbonate.[4]
- Transfer the resulting mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[4]
- Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure **5-Methoxybenzo[d]thiazol-2(3H)-one**.[4]

[Click to download full resolution via product page](#)

Proposed synthetic workflow for **5-Methoxybenzo[d]thiazol-2(3H)-one**.

Analytical Methodologies

Accurate quantification and characterization of **5-Methoxybenzo[d]thiazol-2(3H)-one** are crucial for research and development. Several analytical techniques can be employed for this purpose.[\[5\]](#)

High-Performance Liquid Chromatography (HPLC)

- Principle: Chromatographic separation followed by UV detection.[\[5\]](#)
- Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, with the exact ratio optimized for the best peak shape and retention time.[\[5\]](#)
- Detection Wavelength: The wavelength of maximum absorbance (λ_{max}) for **5-Methoxybenzo[d]thiazol-2(3H)-one** should be determined by measuring its UV spectrum.[\[5\]](#)
- Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of a series of calibration standards. The concentration of the sample is then determined by interpolating its peak area on this curve.[\[5\]](#)

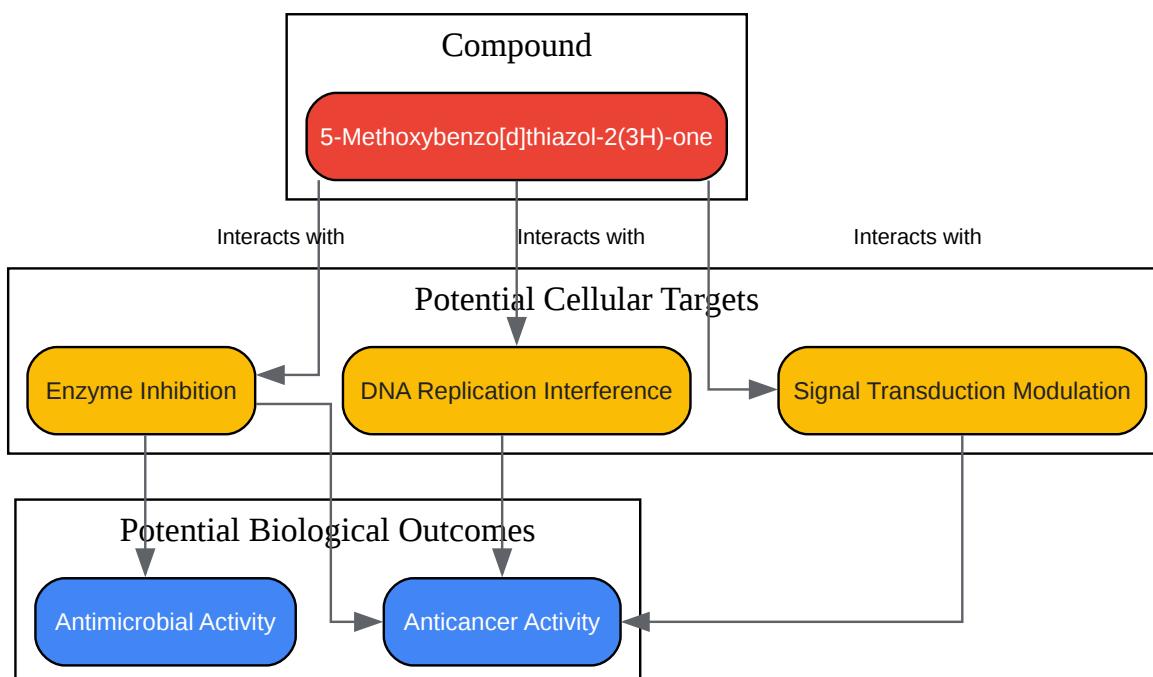
Gas Chromatography-Mass Spectrometry (GC-MS)

- Principle: Chromatographic separation followed by mass analysis.[\[5\]](#)
- Sample Preparation: Samples should be dissolved or extracted in a suitable volatile solvent. Derivatization may be necessary to improve chromatographic behavior.[\[5\]](#)
- Analysis: The compound is identified based on its retention time and mass spectrum. For quantification, Selected Ion Monitoring (SIM) mode can be used to monitor characteristic ions, and a calibration curve is generated by plotting the peak area of a quantifier ion against concentration.[\[5\]](#)

Potential Biological Significance and Signaling Pathways

While specific biological screening data for **5-Methoxybenzo[d]thiazol-2(3H)-one** is not extensively available in the public domain, the benzothiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.^{[6][7]} The introduction of a methoxy group can significantly influence a molecule's electronic properties, solubility, and biological interactions, often enhancing its therapeutic potential.^{[3][6]}

Based on the activities of structurally related methoxy-substituted benzothiazoles, it is plausible that **5-Methoxybenzo[d]thiazol-2(3H)-one** could interfere with key cellular processes. For instance, some benzothiazole derivatives have been shown to inhibit specific enzymes or interfere with DNA replication in cancer cells.^{[6][8]}



[Click to download full resolution via product page](#)

Inferred potential biological activities and cellular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methoxybenzo[d]thiazol-2(3H)-one [myskinrecipes.com]
- 2. 6-Methoxy-2(3H)-benzothiazolone - CAS:40925-65-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["5-Methoxybenzo[d]thiazol-2(3H)-one" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091915#5-methoxybenzo-d-thiazol-2-3h-one-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com